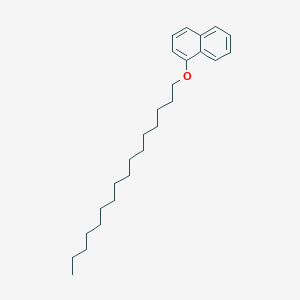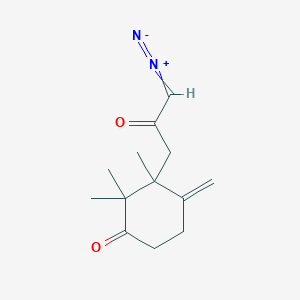
1-Diazonio-3-(1,2,2-trimethyl-6-methylidene-3-oxocyclohexyl)prop-1-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Diazonio-3-(1,2,2-trimethyl-6-methylidene-3-oxocyclohexyl)prop-1-en-2-olate is a complex organic compound with potential applications in various fields of chemistry and industry. This compound features a diazonium group, a cyclohexyl ring, and an enolate moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diazonio-3-(1,2,2-trimethyl-6-methylidene-3-oxocyclohexyl)prop-1-en-2-olate typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Diazonium Group: The diazonium group can be introduced via diazotization of an amine precursor using nitrous acid under acidic conditions.
Formation of the Enolate: The enolate moiety can be formed through deprotonation of a carbonyl compound using a strong base such as sodium hydride or lithium diisopropylamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and automated synthesis systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-Diazonio-3-(1,2,2-trimethyl-6-methylidene-3-oxocyclohexyl)prop-1-en-2-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diazonium group can participate in substitution reactions, such as Sandmeyer reactions, to form various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Copper(I) chloride for Sandmeyer reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in diazonium coupling reactions.
Biology: Potential use in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Diazonio-3-(1,2,2-trimethyl-6-methylidene-3-oxocyclohexyl)prop-1-en-2-olate involves its interaction with molecular targets through its diazonium and enolate groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds with desired properties. The molecular pathways involved may include nucleophilic substitution, electrophilic addition, and radical formation.
Comparison with Similar Compounds
Similar Compounds
1-Diazonio-3-(1,2,2-trimethyl-3-oxocyclohexyl)prop-1-en-2-olate: Lacks the methylidene group, leading to different reactivity and applications.
1-Diazonio-3-(1,2,2-trimethyl-6-methylidene-3-hydroxycyclohexyl)prop-1-en-2-olate: Contains a hydroxy group instead of a keto group, affecting its chemical behavior.
Uniqueness
1-Diazonio-3-(1,2,2-trimethyl-6-methylidene-3-oxocyclohexyl)prop-1-en-2-olate is unique due to the presence of both a diazonium group and an enolate moiety, which allows it to participate in a wide range of chemical reactions. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
222615-13-6 |
|---|---|
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-(3-diazo-2-oxopropyl)-2,2,3-trimethyl-4-methylidenecyclohexan-1-one |
InChI |
InChI=1S/C13H18N2O2/c1-9-5-6-11(17)12(2,3)13(9,4)7-10(16)8-15-14/h8H,1,5-7H2,2-4H3 |
InChI Key |
DUHGGGOIPDUIAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)CCC(=C)C1(C)CC(=O)C=[N+]=[N-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


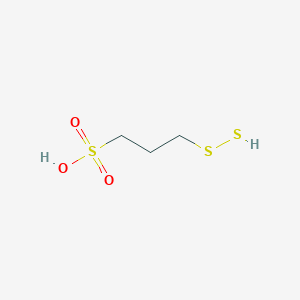
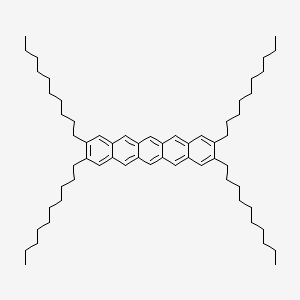
![4-[Dimethyl(trimethylsilyl)silyl]benzonitrile;hydrate](/img/structure/B14249789.png)
![(4R)-3-[(2R)-2-phenylpropanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B14249792.png)


![Benzenamine, 2-[(2-ethylhexyl)thio]-](/img/structure/B14249812.png)
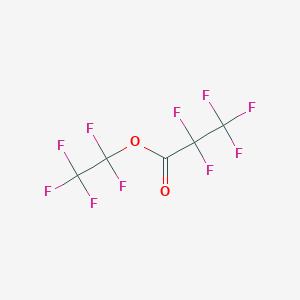
![4-hydroxy-3-[C-methyl-N-(4-phenyldiazenylphenyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B14249822.png)
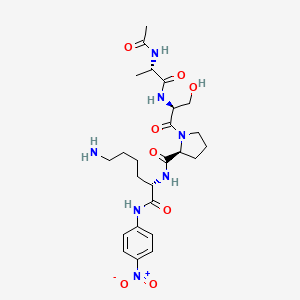
![[(3-Methyl-4-oxobutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249829.png)

![Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane](/img/structure/B14249851.png)
